Imidazole, tetrahydro-1,3-dimethyl-2-methylene-
Overview
Description
Imidazole, tetrahydro-1,3-dimethyl-2-methylene- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is a derivative of imidazole, which is a fundamental structure in many biologically active molecules. The presence of the tetrahydro and methylene groups in its structure makes it a unique variant with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole, tetrahydro-1,3-dimethyl-2-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amines with nitriles, followed by cyclization and dehydration steps. For instance, the reaction of a suitable amine with a nitrile in the presence of a nickel catalyst can lead to the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that are scalable. These methods may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. The use of catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) has been reported to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Imidazole, tetrahydro-1,3-dimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Imidazole, tetrahydro-1,3-dimethyl-2-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of imidazole, tetrahydro-1,3-dimethyl-2-methylene- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
2,3-Dimethylindole: Another heterocyclic compound with similar biological activities.
Tetrahydrocarbazole: A compound with a similar tetrahydro structure but different ring composition.
Uniqueness
Imidazole, tetrahydro-1,3-dimethyl-2-methylene- is unique due to its specific substitution pattern and the presence of the methylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,3-dimethyl-2-methylideneimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-6-7(2)4-5-8(6)3/h4-5H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVYBHFLSVDDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C1=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218862 | |
Record name | Imidazole, tetrahydro-1,3-dimethyl-2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68738-47-6 | |
Record name | Imidazole, tetrahydro-1,3-dimethyl-2-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068738476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, tetrahydro-1,3-dimethyl-2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.